(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,5-dimethylphenyl)methanone
CAS No.: 898764-16-4
Cat. No.: VC3871118
Molecular Formula: C20H21NO
Molecular Weight: 291.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898764-16-4 |
|---|---|
| Molecular Formula | C20H21NO |
| Molecular Weight | 291.4 g/mol |
| IUPAC Name | [4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(2,5-dimethylphenyl)methanone |
| Standard InChI | InChI=1S/C20H21NO/c1-15-5-6-16(2)19(13-15)20(22)18-9-7-17(8-10-18)14-21-11-3-4-12-21/h3-10,13H,11-12,14H2,1-2H3 |
| Standard InChI Key | PTYKPWJRKJSXDE-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C)C(=O)C2=CC=C(C=C2)CN3CC=CC3 |
| Canonical SMILES | CC1=CC(=C(C=C1)C)C(=O)C2=CC=C(C=C2)CN3CC=CC3 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound consists of a central benzophenone core (two benzene rings connected via a ketone group). Key structural features include:
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A 2,5-dimethylphenyl group at the para position of the ketone.
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A pyrrolidine-derived substituent (2,5-dihydro-1H-pyrrol-1-ylmethyl) at the fourth position of the adjacent benzene ring .
Table 1: Molecular Properties
The pyrrolidine ring introduces nitrogen-based electron density, while the methyl groups on the aromatic rings influence steric and electronic interactions .
Synthesis and Characterization
Characterization Techniques
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NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions and purity. Key signals include aromatic protons (δ 6.5–8.0 ppm) and pyrrolidine methylene groups (δ 2.5–3.5 ppm) .
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Mass Spectrometry: High-resolution MS validates the molecular ion peak at m/z 291.4 .
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X-ray Crystallography: Limited data exist, but related structures show dihedral angles of 8–89° between aromatic and heterocyclic planes .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMA) due to the ketone and pyrrolidine groups .
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Stability: Stable under inert atmospheres but susceptible to oxidation at the pyrrolidine ring under acidic conditions .
Spectroscopic Features
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UV-Vis: Absorption maxima near 270 nm (π→π* transitions of aromatic systems) .
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IR Spectroscopy: Strong C=O stretch at ~1680 cm⁻¹ and C-N stretch at ~1200 cm⁻¹ .
Reactivity and Chemical Behavior
Electrophilic Substitution
The electron-rich pyrrolidine ring directs electrophiles to the para position of the benzophenone core. Example reactions:
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Nitration: Yields nitro derivatives under HNO₃/H₂SO₄ conditions .
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Sulfonation: Forms sulfonic acids using fuming sulfuric acid .
Reductive Transformations
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Ketone Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the carbonyl to a methylene group .
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Pyrrolidine Ring Opening: Strong acids protonate the nitrogen, leading to ring cleavage .
Applications in Scientific Research
Pharmaceutical Intermediates
Similar benzophenone-pyrrolidine hybrids exhibit:
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Kinase Inhibition: Binding to ATP pockets via hydrogen bonding .
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Antimicrobial Activity: Disruption of bacterial cell membranes .
Materials Science
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Photoinitiators: Benzophenone derivatives polymerize resins under UV light .
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Ligands in Catalysis: Pyrrolidine nitrogen coordinates transition metals in cross-coupling reactions .
Table 2: Patent and Application Data
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